molecular formula C11H20N2O5 B2894529 N-Ethyl-2-piperidin-4-ylacetamide;oxalic acid CAS No. 2490432-99-8

N-Ethyl-2-piperidin-4-ylacetamide;oxalic acid

Cat. No.: B2894529
CAS No.: 2490432-99-8
M. Wt: 260.29
InChI Key: OAVZVFRNZKWGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid is a compound with the molecular formula C9H18N2O.C2H2O4 and a molecular weight of 260.29 g/mol . It is a salt formed from N-Ethyl-2-piperidin-4-ylacetamide and oxalic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-piperidin-4-ylacetamide typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the reaction of 4-piperidone with ethylamine under controlled conditions to form N-Ethyl-2-piperidin-4-ylacetamide. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-piperidin-4-ylacetamide
  • N-Propyl-2-piperidin-4-ylacetamide
  • N-Butyl-2-piperidin-4-ylacetamide

Uniqueness

N-Ethyl-2-piperidin-4-ylacetamide; oxalic acid is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

N-ethyl-2-piperidin-4-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c1-2-11-9(12)7-8-3-5-10-6-4-8;3-1(4)2(5)6/h8,10H,2-7H2,1H3,(H,11,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVZVFRNZKWGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1CCNCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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